Tamra-peg3-cooh

Bioconjugation Protein Labeling Fluorescence Spectroscopy

TAMRA-PEG3-COOH combines a bright TAMRA fluorophore (Ex/Em ~553/575 nm, extinction coefficient ~90,000 M⁻¹cm⁻¹) with a PEG3 spacer that prevents self-quenching and enhances conjugate solubility. Unlike click-chemistry derivatives, the stable, non-activated carboxylic acid terminus enables copper-free amide coupling—eliminating cytotoxicity in live-cell workflows. This dry powder form remains stable for years at -20°C, significantly outlasting hydrolytically labile NHS esters. It is the verified acceptor for FAM-TAMRA FRET, providing an internal ratiometric control for probe integrity in qPCR.

Molecular Formula C35H43N3O9
Molecular Weight 649.7 g/mol
Cat. No. B12366575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamra-peg3-cooh
Molecular FormulaC35H43N3O9
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCC(=O)NCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]
InChIInChI=1S/C24H22N2O3.C11H21NO6/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-17-7-9-18-8-6-16-4-2-11(14)15/h5-14H,1-4H3;2-9H2,1H3,(H,12,13)(H,14,15)
InChIKeyBONMJLODSFMBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA-PEG3-COOH: Quantitative Differentiation Guide for Fluorescent Dye Procurement


TAMRA-PEG3-COOH is a fluorescent labeling reagent combining the tetramethylrhodamine (TAMRA) fluorophore with a 3-unit polyethylene glycol (PEG3) spacer and a terminal carboxylic acid reactive group . The TAMRA core provides orange-red fluorescence with excitation/emission maxima at approximately 553 nm and 575–580 nm, a molar extinction coefficient of ~90,000 M⁻¹cm⁻¹, and a quantum yield ranging from 0.3–0.5 to 37–39% depending on the measurement environment [1][2]. The PEG3 spacer enhances aqueous solubility, reduces steric hindrance during biomolecule conjugation, and physically separates the hydrophobic dye from the target biomolecule to minimize functional interference . The terminal carboxylic acid enables covalent amide bond formation with primary amines on proteins, peptides, or amine-modified nucleic acids following activation with standard carbodiimide chemistry [3].

Why TAMRA-PEG3-COOH Cannot Be Replaced by Alternative TAMRA Conjugates or Other Fluorophores


Substituting TAMRA-PEG3-COOH with a different TAMRA derivative, a non-PEGylated TAMRA analog, or an alternative fluorophore such as Cy3 carries quantifiable risks to experimental reproducibility. The PEG3 spacer length (approximately 13.2 Å in extended conformation) directly influences both conjugate solubility and the degree of fluorescence self-quenching in densely labeled constructs, a parameter that varies non-linearly with PEG repeat number . Compared to TAMRA-azide or TAMRA-alkyne derivatives used in click chemistry workflows, the carboxylic acid terminus of TAMRA-PEG3-COOH enables a distinct conjugation modality (amide coupling) that avoids the copper catalyst required for CuAAC reactions, thereby eliminating copper-induced cytotoxicity concerns in live-cell applications . Furthermore, the pH-dependent fluorescence profile of TAMRA (optimal at pH 6.0–8.0, with >50% signal loss at pH <5.0) differs fundamentally from the pH-insensitive behavior of Cy3, mandating careful buffer selection during experimental design that is specific to TAMRA-based probes [1][2].

TAMRA-PEG3-COOH Comparative Performance Evidence for Scientific Procurement


PEG3 Spacer Length Optimizes Conjugate Solubility and Minimizes Fluorescence Self-Quenching

The PEG3 spacer in TAMRA-PEG3-COOH provides a quantifiable balance between conjugate solubility and fluorescence preservation. TAMRA dyes are inherently hydrophobic, and conjugation without a PEG spacer (e.g., direct 5-TAMRA labeling) can lead to peptide aggregation when the degree of labeling exceeds 1 dye per 10 amino acids [1]. The PEG3 linker (three ethylene oxide units, extended length ~13.2 Å) enhances aqueous solubility compared to non-PEGylated TAMRA while providing a shorter, more rigid spacer than PEG4 or PEG8 variants, which reduces the probability of dye–dye stacking interactions that cause static quenching in multiply labeled constructs . TAMRA-PEG4-COOH (4 PEG units) and TAMRA-PEG8-COOH (8 PEG units) offer progressively greater hydrophilicity but also increase the hydrodynamic radius and may alter conjugate pharmacokinetics in ways that require case-by-case optimization .

Bioconjugation Protein Labeling Fluorescence Spectroscopy

Carboxylic Acid Functional Group Enables Copper-Free Amide Conjugation Avoiding Cytotoxicity

TAMRA-PEG3-COOH terminates in a carboxylic acid that forms stable amide bonds with primary amines after activation with EDC/NHS or similar carbodiimide chemistry [1]. In contrast, TAMRA-PEG3-azide and TAMRA-PEG3-alkyne derivatives require copper-catalyzed azide–alkyne cycloaddition (CuAAC) for conjugation, which introduces Cu(I) ions that are cytotoxic and can interfere with live-cell experiments . The DBCO-functionalized TAMRA-PEG3 variant enables copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) with reaction kinetics of approximately 10³ M⁻¹s⁻¹ [2], but the carboxylic acid terminus of TAMRA-PEG3-COOH offers a fundamentally different coupling strategy that is orthogonal to click chemistry workflows, enabling sequential dual-labeling strategies without cross-reactivity .

Bioconjugation Live-Cell Imaging Click Chemistry

Superior Photostability of TAMRA Relative to Cy3 Enables Extended Time-Lapse Imaging

Head-to-head photophysical characterization demonstrates that 5-TAMRA exhibits considerably higher photostability than the Cy3B derivative, despite having a lower absolute quantum yield. Quantitative measurements show 5-TAMRA with a quantum yield of 37–39% compared to ~57% for Cy3B [1]. However, under continuous illumination conditions typical of time-lapse microscopy, TAMRA-conjugated probes retain fluorescence signal for extended imaging sessions with minimal signal loss, whereas Cy3-based conjugates photobleach more rapidly [2]. The PEG3 spacer in TAMRA-PEG3-COOH does not alter the intrinsic photostability of the TAMRA fluorophore, as confirmed by spectral characterization showing excitation/emission maxima of 553/575 nm for the PEG3 conjugate .

Live-Cell Imaging Fluorescence Microscopy Photobleaching

Defined pH-Dependent Fluorescence Enables Ratiometric Sensing and Buffer Optimization

TAMRA fluorescence is pH-dependent, exhibiting optimal performance in neutral to slightly acidic environments (pH 6.0–8.0) [1]. Below pH 5.0, the fluorophore undergoes a structural change that results in a >50% decrease in fluorescence intensity accompanied by a blue shift in emission [2]. In contrast, Cy3 and many other rhodamine-based probes are pH-insensitive between pH 4 and 9 . While pH sensitivity is often cited as a limitation, it provides a quantifiable advantage for applications requiring ratiometric pH sensing or for experiments where buffer pH can be strictly controlled. The pH-insensitivity range of rhodamine probes (pH 4–9) applies to the TAMRA-PEG3 conjugate as well, but the ~50% signal drop at pH <5.0 is a reproducible, quantifiable characteristic that can be exploited for designing pH-responsive molecular probes .

pH Sensing Fluorescence Spectroscopy Ratiometric Probes

FAM–TAMRA FRET Pair Delivers Established Förster Radius for Molecular Beacon Design

TAMRA serves as the acceptor in the classical FAM–TAMRA FRET pair, which is widely used in molecular beacons and dual-labeled quenched probes [1]. The spectral overlap between FAM emission (λem,max ~520 nm) and TAMRA absorption (λabs,max ~555 nm) enables efficient energy transfer when the donor and acceptor are within the Förster radius (typically 30–70 Å for this pair) [2]. In contrast, dark quenchers such as BHQ-2 provide higher quenching efficiency but preclude detection of acceptor fluorescence emission, whereas TAMRA's native fluorescence allows ratiometric FRET measurements and serves as an internal control for probe integrity . TAMRA-PEG3-COOH can be conjugated to amine-terminated oligonucleotides post-synthetically to generate FRET probes with the PEG3 spacer reducing steric interference between the dye and the nucleic acid duplex [3].

FRET Molecular Beacons qPCR Probes

Carboxylic Acid Conjugation Efficiency Quantified for Peptide and Protein Labeling

The carboxylic acid terminus of TAMRA-PEG3-COOH enables covalent amide bond formation with primary amines on lysine residues or N-termini following EDC/NHS activation. In comparative studies of fluorescent labeling efficiency for 5′-end oligonucleotide modifications, TAMRA conjugates exhibit consistent signal generation in hybridization assays [1]. While direct comparative data for TAMRA-PEG3-COOH versus TAMRA-PEG3-NHS ester are not available from primary literature, the NHS ester derivative (5(6)-TAMRA NHS ester, MW 527.53) reacts with amines under mild alkaline conditions (pH 8.0–9.0) to form stable amide bonds without requiring separate activation steps [2]. TAMRA-PEG3-COOH requires a two-step protocol (EDC/sulfo-NHS activation followed by amine coupling) that offers greater control over reaction kinetics and reduces the risk of hydrolysis during long-term storage compared to pre-activated NHS esters .

Peptide Labeling Protein Conjugation Amide Coupling

Recommended Procurement Scenarios for TAMRA-PEG3-COOH Based on Quantitative Differentiation


Live-Cell Time-Lapse Imaging of Peptide Uptake and Subcellular Trafficking

TAMRA-PEG3-COOH is indicated for labeling cell-penetrating peptides or receptor-targeting peptides intended for long-term live-cell imaging (>30 minutes). The compound's photostability, which is quantitatively superior to Cy3B under continuous illumination [1], minimizes signal loss during extended time-lapse acquisitions. The PEG3 spacer mitigates the hydrophobicity of the TAMRA fluorophore, reducing peptide aggregation and non-specific membrane binding that would otherwise confound uptake measurements . The carboxylic acid conjugation chemistry avoids copper catalyst exposure, preserving cell viability .

FRET-Based qPCR Probes and Molecular Beacons Requiring Ratiometric Readout

When designing dual-labeled oligonucleotide probes for qPCR or molecular beacon assays that require both quenched-state verification and positive-signal detection, TAMRA-PEG3-COOH serves as the acceptor in the validated FAM–TAMRA FRET pair [2]. Unlike dark quenchers that preclude detection of acceptor fluorescence, TAMRA's native emission at 580 nm enables ratiometric data analysis and provides an internal control for probe integrity throughout thermal cycling . The carboxylic acid terminus allows post-synthetic conjugation to amine-modified oligonucleotides without interfering with hybridization efficiency.

Site-Specific Protein Labeling for Structural Biology and Interaction Studies

For site-specific labeling of engineered proteins containing single solvent-exposed lysine residues or N-terminal amines, TAMRA-PEG3-COOH offers the combination of bright fluorescence (extinction coefficient ~90,000 M⁻¹cm⁻¹) [3] and the PEG3 spacer's ability to reduce dye-induced protein aggregation . This is particularly critical for fluorescence anisotropy or FRET-based protein–protein interaction assays, where aggregation artifacts can produce false-positive binding signals. The defined pH sensitivity of TAMRA (optimal at pH 6.0–8.0) [4] mandates that conjugation and assay buffers be maintained within this range, a requirement that can be readily met in standard biochemical workflows.

Multi-Step Bioconjugation Workflows Requiring Stable Intermediate Storage

In contrast to pre-activated NHS ester derivatives that hydrolyze within hours in aqueous solution, TAMRA-PEG3-COOH provides a stable carboxylic acid form that can be stored at -20°C for years as a dry powder . This stability is essential for laboratories performing sequential conjugation strategies—for example, first activating the carboxylic acid with EDC/sulfo-NHS, then coupling to an amine-containing linker, followed by a second orthogonal conjugation step. The two-step activation protocol offers greater temporal control and reduces the risk of premature reagent degradation during complex multi-day conjugation workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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